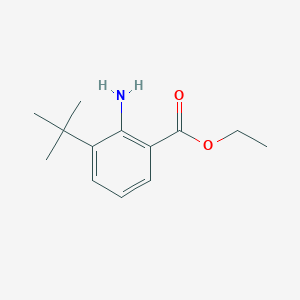
Ethyl 2-amino-3-(tert-butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(tert-butyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(tert-butyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of mthis compound with ethanol. This reaction can be catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(tert-butyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-(tert-butyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-methylbenzoate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 2-amino-4-(tert-butyl)benzoate: The position of the tert-butyl group is different, which can influence its chemical behavior.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity
This compound is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-tert-butylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-12(15)9-7-6-8-10(11(9)14)13(2,3)4/h6-8H,5,14H2,1-4H3 |
InChI Key |
RXBTVZLNAILBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















